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Compound of Interest

Compound Name: Trichlormethylsilan

Cat. No.: B14281748 Get Quote

Technisches Support-Center: Reinigung von
Trichlormethylsilan
Dieses technische Support-Center bietet Forschern, Wissenschaftlern und Fachleuten in der

Arzneimittelentwicklung detaillierte Anleitungen und Antworten auf häufig gestellte Fragen

(FAQs) zur Entfernung von Verunreinigungen aus Trichlormethylsilan (TCMS) vor dessen

Verwendung in Experimenten.

Häufig gestellte Fragen (FAQs)
F1: Welche sind die häufigsten Verunreinigungen in handelsüblichem Trichlormethylsilan?

A1: Trichlormethylsilan, das typischerweise durch die Müller-Rochow-Synthese hergestellt

wird, enthält oft eine Reihe von Verunreinigungen.[1] Dazu gehören andere Methylchlorsilane,

metallische Verunreinigungen und durch Hydrolyse entstandene Produkte.

F2: Warum ist die Entfernung dieser Verunreinigungen so wichtig?

A2: Verunreinigungen können die Reaktivität des Trichlormethylsilans beeinflussen, zu

unerwünschten Nebenreaktionen führen und die Reinheit des Endprodukts beeinträchtigen.

Insbesondere metallische Verunreinigungen können die Effizienz in Prozessen wie der

Herstellung von Polysilicium für Photovoltaik-Anwendungen erheblich beeinträchtigen.[2]
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F3: Welche Methoden eignen sich am besten zur Reinigung von Trichlormethylsilan im

Labormaßstab?

A3: Die fraktionierte Destillation ist die primäre und effektivste Methode zur Reinigung von

Trichlormethylsilan.[3][4] Sie trennt Verbindungen aufgrund ihrer unterschiedlichen

Siedepunkte.[3] Für die Entfernung spezifischer Verunreinigungen wie Chlorwasserstoff kann

eine Destillation unter Zusatz eines säurebindenden Mittels wie Chinolin sinnvoll sein.

F4: Wie kann die Reinheit von Trichlormethylsilan nach der Reinigung überprüft werden?

A4: Die Reinheit wird typischerweise mittels Gaschromatographie (GC), oft in Kopplung mit

Massenspektrometrie (GC-MS) oder einem Flammenionisationsdetektor (GC-FID), analysiert.

[5][6] Für die Bestimmung von metallischen Spurenverunreinigungen ist die

Massenspektrometrie mit induktiv gekoppeltem Plasma (ICP-MS) die Methode der Wahl.[2]
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Problem Mögliche Ursache Lösungsvorschlag

Geringe Ausbeute nach der

Destillation

1. Ineffiziente

Destillationskolonne.

1. Verwenden Sie eine

Fraktionierkolonne mit einer

ausreichenden Anzahl an

theoretischen Böden (z.B.

Vigreux-Kolonne).[3]

2. Zu hohe oder zu niedrige

Destillationstemperatur.

2. Optimieren Sie die

Temperatur und den Druck der

Destillation. Eine zu hohe

Temperatur kann zur

Zersetzung führen, eine zu

niedrige zu einem

unvollständigen

Überdestillieren.

3. Undichtigkeiten in der

Apparatur.

3. Überprüfen Sie alle

Glasverbindungen auf

Dichtigkeit, um den Verlust von

Dämpfen zu vermeiden.

Produkt ist nach der

Destillation immer noch

verunreinigt

1. Siedepunkte der

Verunreinigungen liegen zu

nah am Produkt.

1. Erhöhen Sie die

Trennleistung durch

Verwendung einer längeren

Fraktionierkolonne oder einer

Kolonne mit Füllkörpern.[3][7]

2. Destillationsrate ist zu hoch.

2. Führen Sie die Destillation

langsam und mit einem

konstanten Rücklaufverhältnis

durch, um eine optimale

Trennung zu gewährleisten.[8]

3. Mitreißen von

Flüssigkeitströpfchen

(Überkochen).

3. Reduzieren Sie die

Heizleistung und stellen Sie

sicher, dass der Füllstand im

Destillationskolben nicht zu

hoch ist.
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Das Produkt verfärbt sich oder

zersetzt sich während der

Destillation

1. Überhitzung des

Destillationskolbens.

1. Verwenden Sie ein Heizbad

(Öl oder Sand) für eine

gleichmäßigere

Wärmeverteilung und

vermeiden Sie direktes Heizen

mit einem Heizpilz.

2. Anwesenheit von reaktiven

Verunreinigungen.

2. Führen Sie vor der

fraktionierten Destillation eine

einfache Destillation durch, um

nichtflüchtige oder

hochsiedende reaktive

Verunreinigungen zu

entfernen.

Anwesenheit von

Chlorwasserstoff (HCl) im

gereinigten Produkt

1. Hydrolyse von

Trichlormethylsilan durch

Feuchtigkeit.

1. Arbeiten Sie unter striktem

Feuchtigkeitsausschluss

(trockene Glasgeräte,

Inertgasatmosphäre).

2. Unzureichende Entfernung

während der Destillation.

2. Fügen Sie vor der

Destillation eine kleine Menge

eines hochsiedenden tertiären

Amins (z.B. Chinolin) hinzu,

um HCl als Salz zu binden.[9]

Alternativ kann das Destillat

mit einer Base gewaschen

werden, wenn das Produkt

nicht wasserempfindlich ist.[10]

[11]

Quantitative Daten zu Verunreinigungen
Die folgende Tabelle fasst typische Verunreinigungen und deren Konzentrationen vor und nach

der Reinigung zusammen.

Tabelle 1: Typische Verunreinigungen in Trichlormethylsilan und deren Reduktion durch

Reinigung
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Verunreinigung
Typische
Konzentration (roh)

Zielkonzentration
(gereinigt)

Analysemethode

Metallische

Verunreinigungen

Eisen (Fe)

> 1 ppb (kann durch

Lagerung in

Edelstahlbehältern

ansteigen)[2]

< 1 ppb ICP-MS[2]

Nickel (Ni)

> 1 ppb (kann durch

Lagerung in

Edelstahlbehältern

ansteigen)[2]

< 1 ppb ICP-MS[2]

Chrom (Cr)

> 1 ppb (kann durch

Lagerung in

Edelstahlbehältern

ansteigen)[2]

< 1 ppb ICP-MS[2]

Bor (B)
Variabel, oft im ppm-

Bereich
< 0.1 ppm

ICP-MS, Destillative

Trennung[12]

Organische/Silan-

Verunreinigungen

Methylsilane Variabel ≤ 0.01 ppmw GC/MS-SIM[6]

Kohlenwasserstoffe Variabel ≤ 0.05 ppmw GC/MS-SIM[6]

Dichlordimethylsilan

Variabel

(Nebenprodukt der

Synthese)

< 0.1 % GC-FID, GC-MS[5]

Chlortrimethylsilan

Variabel

(Nebenprodukt der

Synthese)

< 0.1 % GC-FID, GC-MS[5]
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Protokoll 1: Reinigung von Trichlormethylsilan durch
fraktionierte Destillation
Ziel: Entfernung von Verunreinigungen mit unterschiedlichen Siedepunkten.

Materialien:

Rundkolben

Vigreux-Kolonne (mind. 30 cm)

Destillationskopf mit Thermometeranschluss

Liebigkühler

Destillationsvorstoß (Spinne)

Mehrere Rundkolben als Vorlagen

Heizpilz mit Magnetrührer und Rührfisch

Trockenrohre mit Calciumchlorid

Inertgas (Argon oder Stickstoff)

Durchführung:

Die gesamte Glasapparatur wird im Ofen getrocknet und unter einer Inertgasatmosphäre

abgekühlt.

Der zu reinigende Trichlormethylsilan wird in den Destillationskolben gefüllt (maximal bis

zur Hälfte füllen). Ein Rührfisch wird hinzugefügt.

Die Apparatur wird gemäß dem untenstehenden Diagramm zusammengebaut. Alle

Öffnungen werden mit Trockenrohren versehen, um den Eintritt von Feuchtigkeit zu

verhindern.
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Der Kolben wird langsam erhitzt. Die Destillation sollte mit einer Rate von etwa 1-2 Tropfen

pro Sekunde erfolgen.

Die erste Fraktion (Vorschnitt), die bei einer niedrigeren Temperatur als der Siedepunkt von

Trichlormethylsilan (66 °C) übergeht, wird in einer separaten Vorlage gesammelt und

verworfen.

Die Hauptfraktion wird bei einem konstanten Siedepunkt von 66 °C gesammelt. Die

Temperatur am Destillationskopf muss während der Sammlung dieser Fraktion stabil

bleiben.

Sobald die Temperatur ansteigt oder abfällt, wird die Destillation gestoppt oder die Vorlage

gewechselt, um die Nachlauffraktion aufzufangen.

Das gereinigte Produkt wird unter Inertgasatmosphäre in einem dichten Behälter gelagert.

Protokoll 2: Analytische Bestimmung der Reinheit
mittels GC-MS
Ziel: Quantitative Bestimmung von organischen und Silan-Verunreinigungen.

Instrumentenparameter (Beispiel):

Gaschromatograph (GC):

Injektor: Split/Splitless, 250 °C

Trägergas: Helium, konstanter Fluss von 1.0 mL/min

Säule: HP-5ms (oder äquivalente unpolare Säule), 30 m x 0.25 mm x 0.25 µm

Ofenprogramm: Start bei 40 °C (2 min halten), dann mit 10 °C/min auf 280 °C heizen (5

min halten).

Massenspektrometer (MS):

Ionenquelle: Elektronenstoßionisation (EI), 70 eV, 230 °C
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Transferlinie: 280 °C

Scan-Modus: Full Scan (m/z 35-400) oder Selected Ion Monitoring (SIM) für

Spurenanalytik.[6]

Durchführung:

Erstellung einer Kalibrierkurve mit Standards bekannter Konzentration für die erwarteten

Verunreinigungen und Trichlormethylsilan.

Die gereinigte Trichlormethylsilan-Probe wird in einem geeigneten, trockenen

Lösungsmittel (z.B. Hexan) verdünnt.

Eine Aliquote der verdünnten Probe wird in den GC-MS injiziert.

Die Identifizierung der Peaks erfolgt durch Vergleich der Retentionszeiten und

Massenspektren mit denen der Referenzsubstanzen.

Die Quantifizierung erfolgt über die Peakflächen im Verhältnis zur Kalibrierkurve.

Visualisierungen

Vorbereitung Destillationsprozess

Abschluss

Start: Rohes TCMS Aufbau der trockenen
Destillationsapparatur

Befüllen des Kolbens
unter Inertgas Langsames Erhitzen Sammeln des Vorschnitts

(Verwerfen)
Sammeln der Hauptfraktion

(66 °C) Sammeln des Nachschnitts

Lagerung des gereinigten
Produkts unter Inertgas Ende

Click to download full resolution via product page

Abbildung 1: Arbeitsablauf für die fraktionierte Destillation von Trichlormethylsilan.
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Mögliche Ursachen

Lösungen

Problem:
Unreines Produkt nach Destillation

Nahe Siedepunkte Zu schnelle Destillation Überkochen

Effizientere Kolonne verwenden Rate reduzieren / Rücklauf erhöhen Heizleistung reduzieren

Click to download full resolution via product page

Abbildung 2: Logisches Diagramm zur Fehlerbehebung bei unreinem Destillat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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